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Gastrin releasing peptide (14-27)

Cat. No.: B1591600
CAS No.: 81608-29-9
M. Wt: 1668.0 g/mol
InChI Key: IFIFCDMFVPNPSB-QEJDUTAOSA-N
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Description

Overview of the Bombesin (B8815690) Peptide Family and Mammalian Homologs

The bombesin-like peptide family encompasses a group of structurally related peptides initially discovered in amphibian skin. wikipedia.org These peptides are characterized by a conserved C-terminal amino acid sequence, which is largely responsible for their biological activity. sb-peptide.com In mammals, two primary homologs of bombesin have been identified: gastrin-releasing peptide (GRP) and neuromedin B (NMB). wikipedia.org These peptides and their receptors are widely distributed throughout the central nervous system and the gastrointestinal tract, where they mediate a variety of physiological processes. nih.govguidetopharmacology.org

Gastrin-releasing peptide (GRP), a 27-amino acid peptide, was first isolated from the porcine stomach and is considered the mammalian equivalent of bombesin due to its structural and functional similarities. nih.govehu.eus GRP shares the same seven C-terminal amino acids with bombesin, which accounts for their comparable biological effects. nih.gov Neuromedin B (NMB), a decapeptide isolated from the porcine spinal cord, represents the second class of mammalian bombesin-like peptides. nih.gov While GRP exhibits a high affinity for the GRP receptor (GRPR, also known as BB2), NMB preferentially binds to the NMB receptor (NMBR or BB1). ehu.eusnih.gov A third receptor, the orphan receptor BRS-3 (BB3), has also been identified, though its natural ligand remains unknown. nih.govguidetopharmacology.org

Amphibian skin has proven to be a rich source of various bioactive peptides, including bombesin, which was originally isolated from the European fire-bellied toad, Bombina bombina. wikipedia.orgwikipedia.org This 14-amino acid peptide has served as a crucial template for biomedical research. numberanalytics.com The discovery of bombesin and its potent effects in mammals spurred the search for and identification of its mammalian counterparts, GRP and NMB. scispace.com The study of amphibian bombesin and its related peptides, such as alytesin, ranatensin, and litorin, has provided valuable insights into the structure-activity relationships within this peptide family and has guided the development of synthetic analogs for research and therapeutic purposes. wikipedia.orgehu.eusmdpi.com Recent research using the frog Xenopus tropicalis has further refined the understanding of the evolutionary relationship between amphibian and mammalian bombesin-like peptides, suggesting that GRP is not a direct orthologue of bombesin but rather that the two systems have diversified over time. researchgate.netbiorxiv.orgeurekalert.org

Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB)

Significance of C-Terminal Sequence in Bombesin-Like Peptides for Biological Activity

The biological activity of bombesin and its related peptides is predominantly determined by their C-terminal amino acid sequence. sb-peptide.com Research has consistently demonstrated that the C-terminal amide is essential for high-affinity receptor binding and subsequent signal transduction. nih.govfrontiersin.org The conserved C-terminal region, particularly the last seven to nine amino acids, is critical for the peptides' physiological effects. nih.govscispace.com

Studies involving synthetic fragments of bombesin have shown that the C-terminal nonapeptide possesses nearly the full biological activity of the parent molecule. nih.govscispace.com In contrast, shorter fragments, such as the heptapeptide (B1575542), exhibit significantly reduced potency. nih.gov The tryptophan residue within this C-terminal domain is also considered essential for activity. scispace.com This reliance on the C-terminal sequence for biological function is a defining characteristic of the bombesin peptide family and has been a key focus in the design of receptor agonists and antagonists for research and clinical applications. sb-peptide.commdpi.com Furthermore, research has indicated that even non-amidated precursor forms of GRP, which contain the C-terminal sequence, can be biologically active. oup.comoup.com

Historical Context of C-Terminal Peptide Bombesin Research Discoveries

The journey of bombesin research began in the early 1970s with the isolation and characterization of bombesin from the skin of the European fire-bellied toad, Bombina bombina, by Vittorio Erspamer and his colleagues. wikipedia.orgresearchgate.net This discovery of a peptide from an amphibian source that exhibited potent pharmacological effects in mammals was a significant milestone. ehu.eusnumberanalytics.com These initial studies revealed that bombesin could stimulate smooth muscle contraction, influence gastric acid secretion, and alter blood pressure. sb-peptide.comehu.eus

The identification of bombesin-like immunoreactivity in mammalian tissues prompted the search for endogenous mammalian counterparts. researchgate.net This led to the isolation of gastrin-releasing peptide (GRP) from porcine gastric tissue in 1979 by McDonald and colleagues. ehu.eusnih.gov Subsequently, in 1983, Minamino and his team identified neuromedin B (NMB) in the porcine spinal cord. ehu.eusnih.gov The discovery of these mammalian bombesin-like peptides and their distinct receptors (BB1 and BB2) in the following years opened up new avenues for understanding their physiological roles in both the central and peripheral nervous systems. nih.govnih.gov The cloning of the bombesin receptors further propelled research into the cellular and molecular mechanisms of action of these peptides. ehu.eus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H110N24O16S2 B1591600 Gastrin releasing peptide (14-27) CAS No. 81608-29-9

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H110N24O16S2/c1-39(2)26-52(68(109)92-50(63(78)104)21-25-117-7)94-69(110)54(29-44-33-81-37-87-44)90-61(103)36-86-73(114)62(40(3)4)98-64(105)41(5)89-67(108)53(28-43-32-84-49-13-9-8-12-47(43)49)95-70(111)55(30-45-34-82-38-88-45)96-71(112)56(31-59(77)101)91-60(102)35-85-66(107)51(14-10-22-83-75(79)80)93-72(113)58-15-11-23-99(58)74(115)57(27-42-16-18-46(100)19-17-42)97-65(106)48(76)20-24-116-6/h8-9,12-13,16-19,32-34,37-41,48,50-58,62,84,100H,10-11,14-15,20-31,35-36,76H2,1-7H3,(H2,77,101)(H2,78,104)(H,81,87)(H,82,88)(H,85,107)(H,86,114)(H,89,108)(H,90,103)(H,91,102)(H,92,109)(H,93,113)(H,94,110)(H,95,111)(H,96,112)(H,97,106)(H,98,105)(H4,79,80,83)/t41-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFCDMFVPNPSB-QEJDUTAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H110N24O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1668.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81608-29-9
Record name Gastrin releasing peptide (14-27)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Architecture and Structure Activity Relationships of C Terminal Peptide Bombesin

Essential C-Terminal Amino Acid Sequences for Receptor Interaction

The C-terminal portion of bombesin (B8815690) is the primary determinant of its ability to bind to and activate its cognate receptors. The specific sequence and length of this peptide fragment are crucial for biological function.

Identification of Minimal Active Peptide Lengths (e.g., Heptapeptide (B1575542), Nonapeptide, Decapeptide)

Structure-activity relationship studies have been instrumental in defining the minimum length of the C-terminal bombesin fragment required for biological activity. Research indicates that the C-terminal heptapeptide of bombesin is the shortest fragment that demonstrates agonist activity. researchgate.netnih.gov However, for full receptor affinity, comparable to the native bombesin or gastrin-releasing peptide (GRP), the C-terminal nonapeptide is necessary. researchgate.netnih.govscispace.com

Studies on Swiss 3T3 cells have shown that while the nonapeptide and longer C-terminal fragments (undecapeptide and the full bombesin molecule) have nearly equal potency in competing for receptor binding, the heptapeptide is significantly less effective. nih.gov Specifically, the nonapeptide and longer peptides displayed half-maximal competition at concentrations of 5-10 nM, whereas the heptapeptide was largely inactive in this regard. nih.gov In terms of stimulating protein synthesis, the nonapeptide and longer peptides were equally potent, with a half-maximal effect at 0.5 nM. nih.gov In contrast, a concentration of the heptapeptide over 1000 times higher was needed to elicit a similar response. nih.gov This suggests that a C-terminal peptide of more than seven, but no more than nine, amino acids is required for high-affinity binding and subsequent receptor-mediated responses. nih.gov

The C-terminal decapeptide is also recognized as possessing the full biological activity of GRP and is a conserved sequence across various species. pnas.orgresearchgate.net Some studies have even identified the C-terminal octapeptide as being active, though less so than the nonapeptide or bombesin itself, with a quicker onset and shorter duration of action. scispace.com

Table 1: Activity of C-Terminal Bombesin Fragments

Peptide Fragment Receptor Binding Affinity Biological Activity
Pentapeptide Ineffective nih.gov Ineffective nih.gov
Heptapeptide Low affinity nih.gov Minimal agonist activity researchgate.netnih.gov
Octapeptide Active, but less than nonapeptide scispace.com Active, with rapid onset and short duration scispace.com
Nonapeptide High affinity, nearly equipotent to bombesin nih.govscispace.com Full biological activity researchgate.netnih.govscispace.com
Decapeptide Sufficient for full potency nih.govbiorxiv.org Full biological activity pnas.orgresearchgate.netnih.govbiorxiv.org
Undecapeptide High affinity, nearly equipotent to bombesin nih.gov Full biological activity nih.gov

Critical Residues for Ligand-Receptor Binding and Activation (e.g., Trp, His, Leu, Met)

Within the essential C-terminal sequence, specific amino acid residues play a pivotal role in the interaction with bombesin receptors. The most critical residues for binding and activation are widely recognized as Tryptophan (Trp) at position 8, Histidine (His) at position 12, Leucine (Leu) at position 13, and Methionine (Met) at position 14. biorxiv.org

The tryptophan residue is considered essential for bombesin-like activity. scispace.com Similarly, the histidine residue is crucial for high-affinity binding. jneurosci.org The C-terminal motif of Gly-His-Leu-Met-NH2 is a consensus sequence found in the bombesin group of peptides and is vital for receptor interaction. biorxiv.org The deletion of the C-terminal methionine residue transforms the peptide from an agonist to a potent antagonist, highlighting its key role in receptor activation. biorxiv.org

Structural Modifications and Peptide Analog Development

The foundational knowledge of the essential C-terminal sequence has spurred the development of numerous bombesin analogs through structural modifications. These modifications aim to enhance properties like potency, receptor selectivity, and metabolic stability.

Carboxyl-Terminal Amidation and Non-Amidated Forms

A common feature of amphibian bombesin-related peptides is the amidation of the C-terminal carboxyl group, a modification that is crucial for high-affinity binding to its receptor. frontiersin.org Bombesin receptors can be activated by peptides with both amidated and non-amidated C-termini, but there is a significant difference in their potencies. biorxiv.org Amidated bombesin peptides exhibit nearly 100-fold higher potency for their corresponding receptors compared to their non-amidated counterparts. biorxiv.org For instance, bombesin-OH, the deamidated form of bombesin, has a significantly lower affinity for the receptor compared to the amidated form. jneurosci.org

Amino Acid Substitutions and Their Impact on Potency and Selectivity

Substituting specific amino acids within the C-terminal sequence has been a widely used strategy to modulate the activity and selectivity of bombesin analogs. For example, replacing the Gln at position 7 with D-Gln or the Gly at position 11 with D-Ala does not alter the potency of the peptide. nih.gov However, substituting these residues with D-Pro or D-Phe drastically reduces biological potency. nih.gov The methionine at position 14 can be replaced with its D-isomer with a retention of about 10% of the biological activity. nih.gov

The development of bombesin receptor antagonists has also heavily relied on amino acid substitutions. For instance, the analog [D-Phe6, Leu13-Cpa14]bombesin(6-14) is a potent bombesin antagonist. karger.com Another approach involves replacing the C-terminal peptide bond, as seen in pseudononapeptide analogs containing Leu-ψ(CH2NH)-Tac-NH2 at the C-terminus, which act as potent antagonists. spandidos-publications.com

Truncated Peptide Fragment Investigations

The investigation of truncated bombesin fragments has been central to understanding its structure-activity relationship. As discussed previously, the C-terminal nonapeptide of bombesin is the minimal fragment that retains full biological activity and high receptor affinity. nih.govscispace.com Further truncation to the heptapeptide results in a significant loss of potency. nih.gov These truncated fragments have been instrumental in the design of radiolabeled pharmaceuticals for imaging and therapy of tumors that overexpress gastrin-releasing peptide receptors (GRPR). mdpi.com For example, antagonists derived from [D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) have been developed for this purpose. mdpi.comacs.org

Table 2: Key C-Terminal Amino Acid Residues and Their Roles

Residue Position (in Bombesin) Amino Acid Role in Receptor Interaction
8 Tryptophan (Trp) Essential for binding and activity scispace.combiorxiv.org
12 Histidine (His) Critical for high-affinity binding biorxiv.orgjneurosci.org
13 Leucine (Leu) Important for binding biorxiv.org
14 Methionine (Met) Key for receptor activation; deletion leads to antagonism biorxiv.org

Table 3: List of Compounds

Compound Name
Bombesin
Gastrin-Releasing Peptide (GRP)
Litorin
Alytesin
Ranatensin
Neuromedin B (NMB)
[D-Phe6, Leu13-Cpa14]bombesin(6-14)
[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14)
[Hca(6), Leu(13)Psi(CH2N)-Tac(14)]Bn(6-14) (RC-3940-II)
[D-Nal(6), Leu(13)Psi (CH2N)Tac(14)]Bn(6-14) (RC-3965-II)
[D-Phe6, Leu13(ψ)Thz14]Bombesin(6–14) (RC-3950-II)
[Asn3, Lys6, Phe13]3–14-bombesin
[Asn3, Lys6, Thr10, Phe13]3–14-bombesin
Xenopsin
Substance P
Physalaemin
Eledoisin
[125I-Tyr4]Bombesin

Design of Peptidomimetics and Hybrid Compounds

The therapeutic potential of endogenous peptides like bombesin is often hindered by their poor pharmacokinetic profiles. To overcome these limitations, researchers focus on the design of peptidomimetics and hybrid compounds. The goal is to create molecules that mimic the bioactive conformation of the parent peptide while offering improved stability, target affinity, and a better pharmacodynamic profile. nih.govresearchgate.net

The design of bombesin peptidomimetics often involves modifications to the C-terminal region, which is crucial for receptor binding and activation. Structure-activity relationship studies have shown that the C-terminal octapeptide fragment of bombesin retains the full potency of the native peptide. nih.gov Key residues within this fragment, such as Tryptophan-8 (Trp8), Histidine-12 (His12), Leucine-13 (Leu13), and Methionine-14 (Met14), are vital for high-affinity receptor binding. biorxiv.org

Strategies for creating bombesin peptidomimetics include:

Amino Acid Substitution: The C-terminal Met14 is susceptible to oxidation. To enhance stability, it has been substituted with stable analogs like norleucine (Nle) or homoserine methyl ether (Hms). acs.orgmdpi.com Other modifications, such as replacing Leu13 with cyclohexylalanine (Cha), have also been explored to improve stability and binding affinity. mdpi.com The introduction of D-amino acids can also increase stability and affinity by reducing structural flexibility. mdpi.commdpi.com

Backbone Modification: Altering the peptide backbone, for instance, through the reduction of peptide bonds, can lead to potent antagonists. mdpi.com

Truncation and C-Terminal Modification: The shortest fragment of bombesin that retains full activity is Bn(6-14). biorxiv.org Further modifications at the C-terminus, such as the deletion of Met14, can convert an agonist peptide into a potent antagonist. biorxiv.org For example, replacing the C-terminal Leu13-Met14-NH2 with the dipeptide Statine13-Leu14-NH2 (where Statine is (3S, 4S)-4-amino-3-hydroxy-6-methylheptanoic acid) resulted in a potent GRPR antagonist. mdpi.com

Cyclization: Constraining the peptide's conformation through cyclization can improve both stability and target binding efficacy. nih.gov

Hybrid compounds, or chimeras, represent another advanced design strategy. These molecules consist of a bombesin-related peptide covalently linked to another functional moiety. nih.gov This approach aims to combine the targeting ability of the bombesin peptide with the therapeutic or diagnostic action of the attached molecule. nih.gov For instance, bombesin analogs have been conjugated with cytotoxic drugs to create peptide-drug conjugates (PDCs) for targeted cancer therapy. mdpi.com Other hybrids have been developed by fusing bombesin-like peptides with different neuropeptides, such as in an opioid-ranatensin hybrid, to explore novel biological activities arising from dual receptor targeting. mdpi.comresearchgate.net These chimeras can be constructed with the bombesin component at either the N- or C-terminus of the final structure. researchgate.net

Table 1: Examples of C-Terminal Peptide Bombesin Modifications and Their Rationale

Original Residue/Sequence Modification Resulting Compound/Class Rationale Citation(s)
Met14 Substitution with Norleucine (Nle) [Nle14]BBN Increased stability against oxidation acs.orgmdpi.com
Met14 Substitution with Homoserine methyl ether (Hms) [Hms14]BBN Increased stability, closer electronic properties to Met acs.org
Leu13-Met14-NH2 Replacement with Sta13-Leu14-NH2 Statine-based GRPR antagonist (e.g., JMV594) Conversion from agonist to potent antagonist mdpi.com
Met14 Deletion of the C-terminal Met residue C-terminally truncated antagonists Conversion from agonist to antagonist biorxiv.orgmdpi.com
Gln7 Substitution with D-Gln [Ac-DGln7, DAla11]-bombesin (7-14) Increased potency compared to bombesin nih.gov
Native Peptide Conjugation with a cytotoxic drug (e.g., Daunorubicin) Peptide-Drug Conjugate (PDC) Targeted delivery of chemotherapy to tumor cells mdpi.com
Native Peptide Fusion with an opioid peptide (Dermorphin) Opioid-Bombesin Hybrid (e.g., LENART01) Creation of a chimeric molecule with dual receptor action mdpi.comresearchgate.net

Conformational Dynamics of C-Terminal Peptide Bombesin in Ligand-Receptor Complexes

Understanding the three-dimensional structure and conformational changes of the C-terminal bombesin peptide upon binding to its receptors is crucial for rational drug design. Studies using cryo-electron microscopy (cryo-EM), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling have provided significant insights into these dynamics. biorxiv.orgmdpi.combiorxiv.org

Computational studies, such as Steered Molecular Dynamics (SMD) simulations, have been employed to model the process of bombesin binding to its receptors (BB1 and BB2). biorxiv.org These simulations show the peptide, initially in a helical conformation, being pulled with its C-terminus towards the orthosteric binding site, allowing the peptide and receptor to mutually adapt their conformations in an "induced fit" mechanism. biorxiv.org The central segment of the bound peptide tends to adopt a helical conformation, while the C-terminus becomes partially unfolded as it interacts with the receptor's binding pocket. biorxiv.org

Analysis of these complexes highlights the specific interactions that stabilize the bound state. The most critical residues in the C-terminal fragment for binding are Trp8, His12, Leu13, and Met14. biorxiv.org These residues contribute significantly to the binding energy through various interactions within the receptor pocket. biorxiv.org NMR studies on chimeric peptides, such as an opioid-bombesin hybrid, have also shown that the C-terminal bombesin-like fragment tends to adopt a folded, α-helical conformation in solution, which is believed to be important for its biological activity. mdpi.comresearchgate.net The flexibility and conformational state of the ligand within the receptor complex are dynamic, with simulations showing that the peptide reaches a stable conformation after an initial adjustment period upon binding. mdpi.com

Bombesin Receptor System Biology and Ligand Interactions

Characterization of Mammalian Bombesin (B8815690) Receptor Subtypes

Molecular studies have successfully identified and cloned three members of the mammalian bombesin receptor family. researchgate.netnih.gov These receptors, while sharing significant sequence homology, exhibit distinct ligand preferences and tissue distribution patterns, which dictate their specific biological roles. researchgate.netnih.gov They primarily couple to the Gq/11 family of G proteins, initiating signaling cascades that involve phospholipase C activation. guidetopharmacology.orgwikipedia.org

The gastrin-releasing peptide receptor, officially designated as BB2, is a G protein-coupled receptor whose principal endogenous ligand is GRP. wikipedia.orginnoprot.com Bombesin, the amphibian peptide, also binds to GRPR with high affinity. guidetopharmacology.orgnih.gov This receptor shows a marked preference for GRP over NMB. nih.gov For instance, studies on human receptors have shown that the GRPR has a significantly higher affinity for GRP than for NMB, with some reports indicating a preference of over 600-fold. guidetopharmacology.orgnih.gov

GRPR is widely expressed in the central and peripheral nervous systems and the gastrointestinal tract. wikipedia.orgnih.gov In humans, it is found in high concentrations in the pancreas and is also present in the stomach, adrenal cortex, and brain. wikipedia.orginnoprot.com Its activation triggers a variety of physiological responses, including the release of gastrointestinal hormones, regulation of smooth muscle contraction, and stimulation of epithelial cell proliferation. wikipedia.orginnoprot.comnih.gov In the central nervous system, GRPR signaling is implicated in regulating satiety, circadian rhythms, fear, memory, and anxiety. nih.govpnas.org Due to its overexpression in several types of cancers, such as prostate, breast, and lung cancer, GRPR is a prominent target for cancer imaging and therapy. taylorandfrancis.compnas.org

Table 1: Characteristics of Gastrin-Releasing Peptide Receptor (GRPR/BB2)

Feature Description
Official Name Gastrin-Releasing Peptide Receptor (GRPR)
Alias BB2, Bombesin Receptor Subtype 2
Endogenous Ligand Gastrin-Releasing Peptide (GRP)
Signaling Pathway Gq/11-coupled, activating Phospholipase C
Key Functions GI hormone release, smooth muscle contraction, cell proliferation, satiety, thermoregulation, mediation of pruritus. guidetopharmacology.orgwikipedia.orginnoprot.com

| Primary Tissue | Pancreas, stomach, brain, adrenal cortex. wikipedia.org |

The neuromedin B receptor, or BB1, is the second major subtype of the mammalian bombesin receptor family. wikipedia.org Its primary endogenous ligand is neuromedin B (NMB). wikipedia.orguniprot.org Competitive binding studies have demonstrated that NMBR binds NMB with an affinity that is over 100-fold higher than its affinity for GRP. guidetopharmacology.org Bombesin itself, however, also binds to NMBR with relatively high affinity. guidetopharmacology.org

NMBR is prominently expressed in the central nervous system, particularly in thalamic and olfactory regions, as well as in the gastrointestinal tract. wikipedia.orgwikigenes.org The activation of NMBR is associated with a range of functions, including thermoregulation, the contraction of smooth muscle in the esophagus and colon, and the autocrine/paracrine regulation of thyrotropin release. guidetopharmacology.org Like GRP, NMB acts as a potent mitogen for both normal and cancerous tissues, particularly in the lung and gastrointestinal system. wikipedia.org

Table 2: Characteristics of Neuromedin B Receptor (NMBR/BB1)

Feature Description
Official Name Neuromedin B Receptor (NMBR)
Alias BB1, Bombesin Receptor Subtype 1
Endogenous Ligand Neuromedin B (NMB)
Signaling Pathway Gq/11-coupled, activating Phospholipase C. wikipedia.orguniprot.org
Key Functions Smooth muscle contraction, regulation of cell growth, thermoregulation, induction of itch and sneezing. guidetopharmacology.orguniprot.org

| Primary Tissue | Brain (olfactory and thalamic regions), gastrointestinal tract, testis. wikipedia.orgwikigenes.org |

Bombesin receptor subtype 3 (BRS-3 or BB3) is classified as an orphan receptor because no high-affinity endogenous ligand has been identified to date. researchgate.netnih.govwikipedia.org It shares significant amino acid homology with GRPR (51%) and NMBR (47%), which is the basis for its inclusion in the bombesin receptor family. researchgate.netmdpi.com Despite its name, BRS-3 has a low affinity for bombesin and its mammalian counterparts, GRP and NMB. guidetopharmacology.orgresearchgate.net

BRS-3 is an X-linked Gq-coupled receptor. nih.gov Its physiological role has been largely elucidated through studies using knockout mice and the development of synthetic agonists and antagonists. researchgate.netnih.gov Disruption of the BRS-3 gene in mice leads to the development of obesity, diabetes, and hypertension. researchgate.net Conversely, activation of BRS-3 by synthetic agonists has been shown to reduce food intake, increase metabolic rate and body temperature, and lead to weight loss. nih.gov These findings position BRS-3 as an important regulator of energy expenditure, glucose homeostasis, and body weight. tansobio.comnih.gov

Table 3: Characteristics of Bombesin Receptor Subtype 3 (BRS-3/BB3)

Feature Description
Official Name Bombesin Receptor Subtype 3 (BRS-3)
Alias BB3
Endogenous Ligand None identified (Orphan Receptor). guidetopharmacology.orgnih.govwikipedia.org
Signaling Pathway Gq-coupled. nih.gov
Key Functions Regulation of food intake, metabolic rate, body temperature, blood pressure, glucose homeostasis. guidetopharmacology.orgtansobio.comnih.gov

| Primary Tissue | Brain (hypothalamus), pancreas, epididymis. nih.govwikipedia.org |

Phylogenetic analyses indicate that the bombesin receptor family gene diverged into the GRPR, NMBR, and BRS-3 subtypes in an early vertebrate ancestor. nih.govresearchgate.net These three receptors are generally conserved across vertebrates, including amphibians. nih.govresearchgate.net However, the BRS-3 gene appears to have been lost in certain lineages, as it has not been found in teleost (bony fish) or cartilaginous fish. researchgate.net

Bombesin Receptor Subtype 3 (BRS-3/BB3) as an Orphan Receptor

Ligand Binding Dynamics and Receptor Affinity Studies

The functional differences among the bombesin receptor subtypes are largely determined by their distinct affinities for various ligands. The C-terminal region of bombesin and its related peptides is critically important for receptor binding and activation. biorxiv.orgnih.gov Studies using fragments of bombesin have shown that the C-terminal nonapeptide, Bn(6-14), is the shortest sequence that retains the full biological activity of the parent molecule. biorxiv.org

Competitive binding assays are a cornerstone of bombesin receptor research, allowing for the precise determination of receptor affinity (Ki) and concentration (Bmax) for various ligands. revvity.com In these assays, a radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]Bombesin) is competed for binding to the receptor by increasing concentrations of an unlabeled ligand. pnas.orgkoreascience.kr The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which is used to calculate the binding affinity (Ki).

These studies have been instrumental in defining the specificity of the receptor subtypes:

GRPR (BB2) exhibits a high affinity for GRP and bombesin but a much lower affinity for NMB. nih.gov

NMBR (BB1) shows a high affinity for NMB and a relatively high affinity for bombesin, but a low affinity for GRP. guidetopharmacology.org

BRS-3 (BB3) has a low affinity for all known naturally occurring bombesin-related peptides. guidetopharmacology.org

The differential affinities of these receptors for their ligands are the basis for their distinct physiological roles. While GRP and NMB mediate their effects through their respective high-affinity receptors, the broad-spectrum activity of bombesin in mammalian systems can be attributed to its ability to bind with high affinity to both GRPR and NMBR. guidetopharmacology.orgnih.gov

Table 4: Receptor Binding Affinities (IC₅₀/Ki) for Bombesin-Related Peptides

Ligand Receptor Target Cell Line Binding Affinity (IC₅₀/Ki, nM)
Bombesin (Bn) BB1 & BB2 Swiss 3T3 cells ~2
Bombesin (Bn) BB1 - Ki = 4 nM
Bombesin (Bn) BB2 - Ki = 0.07 nM
In-DOTA-8-Aoc-BBN[7-14]NH₂ GRP Receptor PC-3 cells IC₅₀ < 2.5 nM

This table presents a selection of reported binding affinities to illustrate receptor specificity. Values can vary based on experimental conditions, cell lines, and specific ligand analogs used. Data sourced from multiple studies. biorxiv.orgkoreascience.krsnmjournals.org

Structural Insights into Receptor-Ligand Recognition

Extracellular Loop Interactions and Orthosteric Binding Pocket

Cryo-electron microscopy (cryo-EM) studies have provided significant structural insights into how bombesin-like peptides bind to their receptors. biorxiv.orgresearchgate.net The ligand occupies a deep, extended orthosteric binding pocket formed by the receptor's seven transmembrane (TM) helices (specifically TM2 through TM7) and all three extracellular loops (ECLs). biorxiv.orgbiorxiv.org The bound peptide, such as NMB or GRP, adopts a distinct dumbbell-shaped conformation, oriented perpendicularly to the cell membrane. biorxiv.orgnih.gov

The C-terminus of the peptide inserts deep into the transmembrane domain bundle, while the N-terminal portion points towards the extracellular space, where it is held in place by the ECLs. biorxiv.orgbiorxiv.orgnih.gov The ECLs, particularly ECL2 which forms a lid-like β-hairpin structure, fold over the N-terminal segment of the peptide, creating a unique squashed cavity on the extracellular side of the receptor. biorxiv.orgnih.gov This interaction with the ECLs is critical for stabilizing the ligand in the binding pocket and contributes to the selectivity of the receptor for different ligands. researchgate.netdigitellinc.com The extensive interactions between the peptide and residues within the orthosteric pocket, including those on the ECLs, define the mechanism of ligand recognition. biorxiv.orgresearchgate.net

Conserved C-Terminal Motif Engagement with Receptor Activation Switches

The activation of bombesin receptors is driven by the interaction of the conserved C-terminal motif of the bound peptide with key "micro-switches" within the receptor core. biorxiv.orgresearchgate.net For both GRP and NMB, the C-terminal sequence ending in His-Leu-Met-NH₂ or His-Phe-Met-NH₂ is crucial. nih.gov This C-terminal end of the peptide inserts deeply into the binding pocket, where it engages with conserved residues that act as activation switches. biorxiv.orgnih.gov

A key event in receptor activation is the interaction of the C-terminal methionine residue of the peptide with a conserved tryptophan (W⁶·⁴⁸) in TM6. nih.govnih.gov This interaction induces a conformational change in the tryptophan, known as a "rotamer toggle switch," which initiates a cascade of structural rearrangements throughout the receptor. nih.gov This initial movement triggers other conserved motifs, including the P⁵·⁵⁰V³·⁴⁰F⁶·⁴⁴, D³·⁴⁹R³·⁵⁰Y³·⁵¹, and N⁷·⁴⁹P⁷·⁵⁰xx(x)Y⁷·⁵⁴ motifs. nih.gov The collective rearrangement of these switches leads to a significant outward movement of the cytoplasmic end of TM6, a hallmark of Class A GPCR activation, creating a binding site for intracellular G-proteins and initiating downstream signaling. biorxiv.orgnih.gov The amidated C-terminus of the natural peptides plays a pivotal role, with amidated forms showing up to 100-fold higher potency in activating the receptor compared to their non-amidated counterparts. biorxiv.org

Development and Characterization of Receptor Agonists and Antagonists for Research

Differential Selectivity for Receptor Subtypes

The development of synthetic ligands with differential selectivity for the NMBR, GRPR, and BRS-3 is essential for dissecting the distinct physiological and pathological roles of each receptor subtype. mdpi.comfrontiersin.org Early research was often complicated because bombesin itself and many early analogues had high affinity for both NMBR and GRPR, making it difficult to distinguish their individual functions. guidetopharmacology.org The discovery of the natural ligands GRP and NMB, with their inherent selectivity, was a major step forward. guidetopharmacology.orgfrontiersin.org

Subsequent structure-activity relationship studies have led to the generation of numerous synthetic agonists and antagonists with improved selectivity. mdpi.com Modifications to the peptide backbone, especially within the C-terminal region, have proven effective. For example, substituting specific amino acids can dramatically alter receptor preference. acs.org One analogue, [D-Tyr⁶,Apa-4Cl¹¹,Phe¹³,Nle¹⁴]bombesin(6-14), was found to be 800-fold selective for the human BRS-3 over the NMBR and 227-fold selective over the GRPR. guidetopharmacology.org For BRS-3, which does not bind natural bombesin-like peptides with high affinity, the development of synthetic agonists like MK-5046 and antagonists like Bantag-1 and ML-18 has been instrumental in studying its functions. researchgate.netmdpi.com This differential selectivity allows researchers to probe the specific contributions of each receptor to processes like cancer growth, appetite regulation, and glucose homeostasis. researchgate.net

Preclinical Development of Receptor-Targeting Ligands

The overexpression of bombesin receptors, particularly the GRPR, in a variety of common cancers (including prostate, breast, and lung) has made them attractive targets for molecular imaging and targeted therapy. frontiersin.orgplos.orgsnmjournals.org This has spurred the preclinical development of numerous receptor-targeting ligands, primarily radiolabeled bombesin analogues. mdpi.comfrontiersin.org

Initially, research focused on developing radiolabeled agonists, as they are internalized by the cell upon receptor binding, a desirable property for delivering a therapeutic payload. snmjournals.org Peptides based on the bombesin(7-14) sequence, which retains high binding affinity, have been conjugated to chelators for labeling with positron-emitting (e.g., ⁶⁸Ga) or therapeutic (e.g., ¹⁷⁷Lu) radionuclides. plos.orgsnmjournals.orgacs.org Several of these agonist-based radiopharmaceuticals, such as [⁶⁸Ga]Ga-RM2 and [¹⁷⁷Lu]Lu-AMBA, have advanced to clinical trials. mdpi.comacs.org

More recently, radiolabeled antagonists have gained significant interest. mdpi.com While agonists can trigger unwanted physiological side effects due to receptor activation, antagonists bind with high affinity without causing activation, offering a potentially better safety profile. mdpi.com Preclinical studies have shown that antagonist-based ligands can sometimes provide superior tumor targeting compared to agonists. plos.org The development of multimeric ligands, such as homodimers, is another strategy being explored to enhance binding affinity and improve tumor targeting characteristics in preclinical models. acs.org These ongoing preclinical efforts aim to optimize the pharmacokinetic and targeting properties of bombesin-based ligands for improved cancer diagnosis and therapy. plos.orgacs.org

Intracellular Signal Transduction Pathways Activated by C Terminal Peptide Bombesin

G Protein-Coupled Receptor Signaling Cascades

The binding of the C-terminal peptide of bombesin (B8815690) to its receptors, which are members of the rhodopsin family of GPCRs containing seven transmembrane domains, triggers a conformational change that activates associated heterotrimeric G proteins. wjgnet.comguidetopharmacology.org The three main subtypes of bombesin receptors (BB1, BB2, and BB3) primarily couple to the Gq/11 and G12/13 families of G proteins. guidetopharmacology.orgfrontiersin.orgnih.gov

Activation of Gq/11 Proteins

Upon receptor activation by bombesin, the α-subunit of the Gq/11 protein exchanges GDP for GTP, causing its dissociation from the βγ-subunits. biologists.commolbiolcell.org This dissociation allows the activated Gαq/11 subunit to interact with and activate its downstream effector, phospholipase C (PLC). frontiersin.orgnih.govnih.gov This activation is a critical step in initiating the intracellular signaling cascade. Evidence for the involvement of G proteins in bombesin signal transduction comes from studies showing that guanine (B1146940) nucleotide analogs can modulate receptor-mediated responses. biologists.com

Phosphatidylinositol Turnover and Second Messenger Production (IP3, DAG)

The activated Gαq/11 subunit stimulates phospholipase C-β (PLCβ), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. wjgnet.comnih.gov This enzymatic reaction generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wjgnet.comnih.govmdpi.com Bombesin and related peptides have been shown to stimulate the turnover of phosphatidylinositol in various cell types, including rat brain slices and human duodenal tumor cells. nih.govnih.gov For instance, in frontal cortex slices, bombesin significantly stimulates the production of inositol-1-phosphate (IP1), a metabolite of IP3. nih.gov The activation of PLC by bombesin leads to a rapid increase in IP3, which peaks within seconds. annualreviews.org

Intracellular Calcium Mobilization

The water-soluble IP3 molecule diffuses from the plasma membrane into the cytoplasm and binds to its receptors on the endoplasmic reticulum, which are ligand-gated Ca2+ channels. physiology.orgcsic.es This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid and transient increase in the intracellular free Ca2+ concentration ([Ca2+]i). physiology.orgnih.govbioscientifica.comnih.gov This initial spike in [Ca2+]i is typically followed by a more sustained phase of elevated calcium, which can be influenced by the influx of extracellular calcium. physiology.org Studies in various cell lines, including human prostate cancer cells and antral G cells, have demonstrated that bombesin and its related peptides are potent inducers of intracellular calcium mobilization. physiology.orgnih.govbioscientifica.comnih.gov This response is often dose-dependent and can be desensitized upon repeated stimulation. nih.gov

Table 1: Effect of Bombesin on Intracellular Calcium Mobilization in Different Cell Lines

Cell LineAgonistConcentrationEffect on [Ca2+]iReference
PC-3 (Human Prostate Cancer)Bombesin100 nM>200% increase from baseline bioscientifica.comnih.gov
DU-145 (Human Prostate Cancer)Bombesin100 nM>100% increase from baseline bioscientifica.comnih.gov
LNCaP (Human Prostate Cancer)Bombesin100 nMNo significant mobilization bioscientifica.comnih.gov
Human Antral G CellsBombesin≥1 nMRapid, transient increase physiology.org

Protein Kinase Pathways

The second messengers generated by bombesin receptor activation, namely DAG and Ca2+, play a pivotal role in activating downstream protein kinase cascades. These kinases, in turn, phosphorylate a variety of cellular proteins, leading to the ultimate physiological responses.

Protein Kinase C (PKC) Activation and its Role in Signaling

Diacylglycerol (DAG), which remains in the plasma membrane, is the physiological activator of protein kinase C (PKC). wjgnet.com In conjunction with the increased intracellular Ca2+, DAG recruits PKC from the cytoplasm to the plasma membrane and activates it. wjgnet.comrupress.orgscite.ai Bombesin has been shown to rapidly activate PKC in various cell types, including Swiss 3T3 fibroblasts and enteroendocrine STC-1 cells. rupress.orgscite.aiportlandpress.com The activation of PKC can be observed by the phosphorylation of a specific cellular protein with a molecular weight of approximately 80,000 (80k), which serves as a marker for PKC activation. rupress.orgscite.ai This phosphorylation event can be detected within seconds of bombesin stimulation. rupress.orgscite.ai PKC activation is a crucial component of bombesin-induced signaling, mediating effects such as smooth muscle contraction and hormone secretion. wjgnet.comportlandpress.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway involved in regulating cellular processes like proliferation, differentiation, and survival. physiology.org Bombesin and its C-terminal analogues are potent activators of the MAPK pathway in various cell types. physiology.orgfrontiersin.org The activation of bombesin receptors, which are typically coupled to Gq-type G proteins, leads to the stimulation of the MAPK cascade, often involving key kinases such as extracellular signal-regulated kinase 1/2 (ERK1/2), also known as p44/p42 MAPK. nih.govfrontiersin.orgjneurosci.org

Research in Swiss 3T3 cells demonstrated that bombesin/GRP treatment activates both MAP kinase I and II. jst.go.jp In these cells, bombesin treatment also leads to the tyrosine phosphorylation of focal adhesion kinase (p125FAK), an event that occurs upstream of MAPK activation and cell proliferation. physiology.org The mechanism linking the Gq-coupled bombesin receptor to MAPK activation can be multifaceted. Studies have shown that this activation can proceed through pathways that are both dependent on and independent of Protein Kinase C (PKC). nih.govnih.gov For instance, in Rat-1 cells transfected with the bombesin/GRP receptor, bombesin stimulated the activation of p42mapk in a manner that was not inhibited by PKC inhibitors or the downregulation of PKC isoforms. nih.gov This suggests a novel PKC-independent pathway linking Gq-coupled receptors to the MAPK cascade. nih.gov In other contexts, such as cat esophageal smooth muscle cells, inhibitors of PKC have been shown to block bombesin-induced effects, and specific MAPK pathway inhibitors like the MEK inhibitor PD98059 also block these actions, suggesting the involvement of the p44/p42 MAPK pathway downstream of PKC. nih.gov

Table 1: Research Findings on MAPK Pathway Activation by Bombesin-like Peptides

Cell Type Peptide Stimulus Key Findings Reference(s)
Swiss 3T3 Fibroblasts Bombesin/GRP Activation of MAP kinase I and II; Tyrosine phosphorylation of p125FAK precedes MAPK activation. physiology.org, jst.go.jp
Rat-1 Cells Bombesin, Neuromedin B Activation of p42mapk and p74raf-1 occurs via a PKC-independent pathway; Bombesin stimulates GTP loading of p21ras. nih.gov
Cat Esophageal Smooth Muscle Bombesin Bombesin-induced contraction is mediated via the p44/p42 MAPK pathway and can be blocked by MEK and PKC inhibitors. nih.gov
Hamster Suprachiasmatic Nucleus (SCN) Gastrin-Releasing Peptide (GRP) GRP activates ERK1/2 phosphorylation in a specific "cap" region of the SCN, which is crucial for mediating its effects on the circadian clock. jneurosci.org

Regulation of Gene Expression and Cellular Processes

The activation of signaling cascades like the MAPK pathway by C-terminal bombesin peptides culminates in the regulation of gene expression, which drives long-term cellular responses. This is often initiated by the rapid induction of a class of genes known as immediate early genes.

Immediate Early Gene Induction (e.g., c-jun, jun-B, AP-1)

Immediate early genes are rapidly and transiently transcribed in response to extracellular stimuli, without the need for new protein synthesis. atsjournals.org They often encode transcription factors that, in turn, regulate the expression of other genes involved in cellular responses like proliferation and differentiation. physiology.orgatsjournals.org

Studies in human gastric cancer SIIA cells have shown that bombesin treatment causes a rapid induction of the immediate early genes c-jun and jun-B. nih.gov These genes encode protein components of the Activator Protein-1 (AP-1) transcription factor. nih.gov The AP-1 complex, which can be a homodimer of Jun proteins or a heterodimer of Jun and Fos proteins, binds to specific DNA sequences to regulate the transcription of target genes. physiology.orgatsjournals.org Bombesin stimulation leads to a marked increase in AP-1 DNA binding activity. nih.gov This effect is mediated specifically through the gastrin-releasing peptide receptor (GRP-R), as it can be blocked by GRP-R antagonists. nih.gov The induction of c-jun and other AP-1 components is a key event linking receptor activation at the cell surface to changes in the cell's transcriptional program. nih.govresearchgate.net

Mechanisms of Transcriptional Regulation

The transcriptional changes initiated by C-terminal bombesin peptides are controlled by the upstream signaling pathways they activate. The induction of AP-1 gene expression by bombesin in SIIA gastric cancer cells is mediated through signal transduction pathways dependent on both Protein Kinase C (PKC) and Protein Tyrosine Kinases (PTK). nih.gov

This was demonstrated using pharmacological inhibitors. Pretreatment of the cells with PKC inhibitors, such as H-7, significantly inhibited the bombesin-induced increase in c-jun and jun-B messenger RNA (mRNA). nih.gov Similarly, a PTK inhibitor also reduced the induction of these genes, although to a lesser extent than the PKC inhibitor. nih.gov In contrast, an inhibitor of Protein Kinase A (PKA) had minimal effect, indicating that the PKA pathway is not significantly involved in this specific response. nih.gov

Furthermore, bombesin can regulate gene expression through other transcription factors, such as Early Growth Response-1 (Egr-1). In prostate cancer cells, bombesin enhances the expression of Egr-1. aacrjournals.org This transcription factor, in turn, plays a role in regulating the expression of other genes, demonstrating another layer of transcriptional control exerted by bombesin-like peptides. aacrjournals.org The activation of transcription factors like AP-1 and Egr-1 represents a crucial mechanism by which C-terminal bombesin peptides translate short-term signaling events into lasting cellular changes. nih.govaacrjournals.org

Physiological and Cellular Functions in Preclinical Research Models

Regulation of Cell Proliferation and Growth in Vitro

In laboratory settings, the C-terminal region of bombesin-like peptides has demonstrated potent effects on cell proliferation and growth, acting through intricate signaling pathways.

Autocrine and Paracrine Growth Stimulation

The C-terminal peptide of bombesin (B8815690) and its mammalian analogue, gastrin-releasing peptide (GRP), can function as autocrine and paracrine growth factors. nih.govtandfonline.comoncotarget.com This is particularly evident in certain cancer cell lines, such as human small-cell lung cancer (SCLC). nih.govresearchgate.net These cells not only produce and secrete bombesin-like peptides (BLPs) but also express high-affinity receptors for them. nih.govresearchgate.net The binding of these peptides to their receptors on the same or neighboring cells initiates a signaling cascade that stimulates cell division and growth. nih.gov

Studies have shown that a monoclonal antibody targeting the C-terminal region of BLPs can effectively block this interaction, leading to an inhibition of clonal growth in SCLC cell lines in vitro. nih.govresearchgate.net This provides strong evidence for the role of the C-terminal peptide in sustaining the growth of these tumors through an autocrine loop. nih.gov Furthermore, fragments of the GRP precursor that include the C-terminal region have been found to stimulate the proliferation of colorectal cancer cell lines. oup.com

Cell Line TypeEffect of C-Terminal Bombesin/GRP PeptidesReference
Small-Cell Lung Cancer (SCLC)Autocrine growth stimulation nih.govresearchgate.net
Colorectal CancerStimulation of proliferation oup.com
Swiss 3T3 FibroblastsStimulation of proliferation nih.gov
Normal Human Bronchial Epithelial CellsStimulation of proliferation nih.gov

Effects on Protein Synthesis

The mitogenic signals initiated by the C-terminal peptide of bombesin also translate to an increase in protein synthesis, a fundamental process for cell growth. In Swiss 3T3 cells, a model cell line for studying mitogenesis, bombesin and GRP have been shown to stimulate total cell protein synthesis. nih.gov

Research has pinpointed the minimal length of the C-terminal peptide required to elicit this biological response. Synthetic peptides corresponding to the C-terminal amino acids of bombesin revealed that a nonapeptide (nine amino acids) and longer peptides were as potent as bombesin itself in stimulating protein synthesis. nih.gov In contrast, a heptapeptide (B1575542) (seven amino acids) was significantly less effective, requiring a much higher concentration to produce a similar response. nih.gov This indicates that a specific length of the C-terminal sequence is crucial for high-affinity receptor binding and subsequent activation of intracellular signaling pathways that lead to increased protein synthesis. nih.gov

Role in Gastrointestinal Physiology (Animal Models)

In animal models, the C-terminal peptide of bombesin exerts profound effects on the gastrointestinal (GI) tract, influencing motility and secretory functions.

Smooth Muscle Contraction and Motility

One of the well-documented effects of bombesin and its C-terminal analogues is the stimulation of smooth muscle contraction in the GI tract. nih.govehu.eusconicet.gov.ar This action has significant implications for gastrointestinal motility and peristalsis. nih.govresearchgate.net When administered to animals, these peptides can cause contraction of the uterus, colon, and ileum. ehu.eus The C-terminal region of these peptides is essential for this biological activity. nih.gov

The contractile effects of bombesin-like peptides are mediated through their interaction with specific receptors on smooth muscle cells. ehu.eus For instance, a novel bombesin-like peptide, BR-bombesin, demonstrated significant contractile activity in isolated rat ileum strips, with a potency similar to bombesin. conicet.gov.ar

Modulation of Exocrine and Endocrine Secretions

The C-terminal peptide of bombesin plays a crucial role in modulating both exocrine and endocrine secretions within the gastrointestinal system. nih.govehu.eusresearchgate.net It is a potent stimulator of gastrin release from G-cells in the stomach, which in turn influences gastric acid secretion. ehu.eusphysiology.org This effect is so prominent that GRP was named for its gastrin-releasing action. ehu.eus

Beyond the stomach, bombesin-like peptides also affect pancreatic secretions. jpp.krakow.pl They have been shown to stimulate the release of pancreatic enzymes, as well as fluid and bicarbonate, in various animal models, including rats, dogs, and pigs. jpp.krakow.pl In some contexts, GRP-containing nerves are thought to modulate pancreatic exocrine secretion by stimulating the release of acetylcholine. jpp.krakow.pl Furthermore, bombesin and GRP are known to be insulin (B600854) secretagogues, influencing endocrine function of the pancreas. physiology.org

Secretion TypeEffect of C-Terminal Bombesin/GRP PeptidesReference
Endocrine
GastrinStimulation of release ehu.eusphysiology.org
InsulinStimulation of release physiology.org
Exocrine
Pancreatic EnzymesStimulation of release jpp.krakow.pl
Pancreatic Fluid and BicarbonateStimulation of release jpp.krakow.pl

Influence on Central Nervous System Functions (Animal Models)

The influence of the C-terminal peptide of bombesin extends to the central nervous system (CNS), where it is involved in regulating a wide array of physiological and behavioral processes. nih.govehu.eusresearchgate.net Bombesin-like peptides and their receptors are widely distributed throughout the mammalian brain. nih.govnih.gov

Early studies in rats demonstrated that intracerebroventricular administration of bombesin could induce hypothermia and hyperglycemia. nih.gov Subsequent research has expanded the known CNS effects to include the regulation of circadian rhythms, thermoregulation, anxiety, and satiety. nih.govnih.gov The peptides are also implicated in learning and the enhancement of fear memories. pnas.org

The C-terminal decapeptide of GRP, also known as neuromedin C, is a significant player in these CNS functions. nih.gov The distribution of GRP and its receptors in specific brain regions, such as the hypothalamus and nucleus accumbens, underscores its importance in these regulatory processes. nih.gov

Satiety and Food Intake Regulation

Bombesin and its C-terminal analogues are recognized for their potent effects on satiety and the regulation of food intake. nih.govcam.ac.uk Pharmacological studies utilizing selective agonists and antagonists have indicated that these effects are mediated through bombesin receptors, including the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR). nih.gov Research involving mice with targeted disruptions of these receptors further confirms their role in energy homeostasis and satiety. nih.gov For instance, mice lacking the GRPR showed an increased meal size, which is consistent with a deficit in satiety signaling. nih.gov The minimal C-terminal fragment of bombesin or GRP that demonstrates agonist activity at the GRPR is the C-terminal heptapeptide, while the nonapeptide is required for full binding affinity. nih.gov

The bombesin receptor subtype-3 (BRS-3) also plays a significant role in these processes. nih.gov Knockout mice for BRS-3 develop obesity, hyperphagia (excessive eating), and impaired glucose metabolism. nih.govnih.gov Conversely, agonists for the BRS-3 receptor have been shown in preclinical models (mice, rats, and dogs) to reduce food intake and body weight. researchgate.net These findings underscore the integral role of the C-terminal signaling of bombesin-like peptides in the complex neural and hormonal circuits that govern feeding behavior. nih.gov

Table 1: Effects of Bombesin Receptor Knockout on Feeding Behavior in Mice

Receptor Knockout Observed Phenotype in Animal Models Reference
GRPR (BB2) Increased meal size, deficit in satiety signaling. nih.gov
NMBR (BB1) Initial studies showed no effect, but later studies found resistance to diet-induced obesity. nih.gov

Thermoregulation and Circadian Rhythm Control

In the central nervous system, bombesin-like peptides, through their C-terminal domain, are involved in the control of body temperature and circadian rhythms. nih.govbiorxiv.org Early studies in rats demonstrated that intracerebroventricular administration of bombesin induces hypothermia. frontiersin.org Subsequent research using C-terminal fragments confirmed that this thermoregulatory effect is a key function of the peptide. nih.gov

The suprachiasmatic nucleus (SCN), the brain's master circadian pacemaker, contains a high density of bombesin receptors. nih.gov Studies have shown that GRP and its C-terminal fragments can modulate the firing rate of SCN neurons, thereby influencing the body's internal clock. nih.gov The interaction between bombesin-like peptides and other neuropeptides within the SCN, such as neuropeptide Y, helps to fine-tune circadian phasing. nih.gov The body's temperature itself follows a strict circadian rhythm, which is crucial for synchronizing the molecular clocks in peripheral tissues and optimizing physiological functions, including immune responses. mdpi.com The influence of bombesin's C-terminal peptides on both thermoregulation and the central clock highlights their role as significant modulators of the body's daily physiological cycles. researchgate.net

Neurobehavioral Effects (e.g., Grooming, Emotional Memory)

Preclinical studies have revealed that the C-terminal portion of bombesin influences various behaviors, including grooming and emotional memory. nih.govnih.gov When administered centrally in rats, bombesin and its C-terminal fragments have been shown to significantly increase grooming behavior. nih.gov Grooming is a complex, innate behavior in rodents, and its modulation by neuropeptides is an area of active research for understanding the neural circuits underlying stereotyped actions and stress responses. physiology.orgscirp.org

Beyond grooming, bombesin-like peptides are implicated in the modulation of emotional states and memory. The gastrin-releasing peptide (GRP) system, in particular, has been linked to processes of learning and memory. nih.gov The amygdala, a brain region critical for emotional processing and fear memory, is a site of bombesin/GRP action. scirp.org Research in mouse models suggests that NMB and its receptor (BB1) are involved in mediating behaviors related to fear and anxiety. nih.gov

Table 2: Neurobehavioral Effects of Centrally Administered Bombesin C-Terminal Peptides in Rats

Behavioral Parameter Observation Reference
Grooming Significant increase in grooming activity. nih.gov

Modulation of Immune and Inflammatory Responses (Animal Models)

Bombesin-like peptides, acting through their C-terminal ends, are recognized as modulators of the immune system. biorxiv.orgguidetopharmacology.org They can influence a variety of immune cells and processes, demonstrating a link between the nervous and immune systems.

Macrophage Activation

In animal models, bombesin and its C-terminal analogues, such as neuromedin C, have been shown to modulate the function of macrophages. guidetopharmacology.org Specifically, these peptides can stimulate phagocytic activity in murine peritoneal macrophages. guidetopharmacology.org This activation is a critical component of the innate immune response, where macrophages engulf and digest cellular debris, pathogens, and cancer cells. Studies have also shown that activated macrophages themselves can secrete GRP, suggesting a potential autocrine or paracrine loop in inflammatory settings. atsjournals.org The inhibition of the GRP receptor in animal models of sepsis was found to decrease the release of pro-inflammatory cytokines like TNF-α and IL-1β from activated macrophages, highlighting the peptide's role in inflammatory signaling. atsjournals.org

Monocyte Chemoattraction

The C-terminal domain of bombesin is also involved in directing the movement of immune cells. Research has demonstrated that bombesin-like peptides act as chemoattractants for monocytes. nih.govguidetopharmacology.org Monocyte chemoattraction is the process of recruiting monocytes from the bloodstream to sites of inflammation or infection, where they can differentiate into macrophages. This chemotactic capability is mediated through bombesin receptors on the surface of these immune cells. frontiersin.org This function underscores the peptide's role in initiating and propagating inflammatory responses by recruiting key immune effector cells to affected tissues. guidetopharmacology.org

Involvement in Organ Development and Pathophysiology (Animal Models)

The C-terminal signaling of bombesin-like peptides is critically involved in the development of certain organs and has been implicated in various pathological conditions in animal models. A primary example is its role in lung development and disease. nih.govnih.gov

In mammalian fetal lung, GRP is the major bombesin-like peptide, and its levels, along with its receptor (GRPR), peak during the canalicular period of lung development before declining. nih.gov GRP promotes fetal lung branching morphogenesis, cell proliferation, and differentiation. nih.govatsjournals.org However, sustained or excessive bombesin-like peptide signaling can be detrimental. In newborn mouse models, administration of bombesin was shown to inhibit alveolarization (the formation of alveoli) and promote changes consistent with pulmonary fibrosis. nih.gov Furthermore, in baboon models of bronchopulmonary dysplasia (BPD), a chronic lung disease in premature infants, elevated levels of bombesin-like peptides are observed, and blocking these peptides with an antibody can abrogate the signs of lung injury. nih.gov

In addition to the lungs, bombesin-like peptides have been studied in the context of skin pathophysiology. A protein known as bombesin-receptor activated protein (BRAP) has been identified in skin keratinocytes. medsci.org In mouse models, the homolog of BRAP was shown to influence the pathological changes in an imiquimod-induced model of psoriasis, suggesting an involvement in skin inflammation and keratinocyte function. medsci.org

Preclinical Studies in Lung Development and Fibrosis Models

Bombesin-like peptides (BLPs), including the C-terminal peptide of bombesin, play a significant role in both normal fetal lung development and the pathogenesis of lung diseases such as bronchopulmonary dysplasia (BPD) and pulmonary fibrosis. atsjournals.orgnih.govnih.gov The mammalian counterpart to bombesin, gastrin-releasing peptide (GRP), shares an almost identical C-terminal amino acid sequence, which is crucial for their biological activity. nih.govmdpi.com

In preclinical models, BLPs have been shown to promote fetal lung maturation, including branching morphogenesis, cellular proliferation, and differentiation of alveolar type II cells. atsjournals.orgnih.govresearchgate.netphysiology.org Studies in fetal murine lung explants have demonstrated that GRP can increase the incorporation of [3H]thymidine and [3H]choline, indicating roles in both cell proliferation and surfactant production. nih.govresearchgate.net The expression of the GRP receptor (GRPR) is predominantly detected in the developing lung, particularly in the mesenchyme surrounding airways and blood vessels, with levels peaking during the canalicular phase of lung development and decreasing after birth. atsjournals.orgnih.govphysiology.org

Conversely, elevated levels of BLPs postnatally are implicated in the development of BPD, a condition characterized by arrested alveolarization. nih.gov In newborn mice, administration of bombesin or GRP can induce features characteristic of BPD, such as increased alveolar wall thickness and diminished alveolarization. nih.gov These peptides appear to promote the proliferation of alveolar myofibroblasts, contributing to interstitial fibrosis. nih.gov Interestingly, studies using receptor-null mice suggest that while the GRPR mediates all the effects of GRP, it only accounts for some of the effects of bombesin, hinting at the involvement of other, potentially novel, receptors in the fibrotic process. nih.gov Furthermore, in a hyperoxic baboon model of BPD, blocking BLPs with an antibody was found to reduce lung injury and improve alveolarization. nih.govatsjournals.org

Research into bleomycin-induced pulmonary fibrosis in mice has also highlighted the complex role of bombesin receptor signaling. The absence of a protein homologous to bombesin receptor–activated protein (BRAP) was shown to lessen pulmonary injury and fibrosis. life-science-alliance.org Fibroblasts lacking this protein exhibited lower proliferation rates and reduced collagen production. life-science-alliance.org This suggests that targeting pathways activated by bombesin receptors could be a potential therapeutic strategy for pulmonary fibrosis.

Table 1: Effects of Bombesin-like Peptides in Preclinical Lung Models

Model System Peptide/Agent Observed Effects Reference(s)
Fetal Murine Lung Explants Gastrin-Releasing Peptide (GRP) Increased cell proliferation ([3H]thymidine uptake) and surfactant production ([3H]choline uptake). nih.gov, researchgate.net
Newborn Mice (C57BL/6) Bombesin/GRP Induced alveolar myofibroblast proliferation, increased alveolar wall thickness, diminished alveolarization. nih.gov
GRPR-null Newborn Mice Bombesin Increased interstitial fibrosis, but reduced defects in alveolarization compared to wild-type. nih.gov
Hyperoxic Baboon Model of BPD Anti-bombesin Antibody Reduced lung injury, improved alveolarization. atsjournals.org, nih.gov
Bleomycin-induced Fibrosis Mice Lacking BRAP homologous protein Attenuated pulmonary injury and fibrosis, decreased fibroblast proliferation and collagen production. life-science-alliance.org

Observations in Pancreatic Acinar Cells

The C-terminal peptide of bombesin and its analogs, such as gastrin-releasing peptide (GRP), are potent stimulators of pancreatic exocrine secretion in various animal models, including rats and mice. tocris.comjpp.krakow.pl These peptides exert their effects by interacting with specific receptors on pancreatic acinar cells, leading to the release of digestive enzymes like amylase. jpp.krakow.ploup.com

In studies using isolated mouse pancreatic acini, both porcine GRP and bombesin have been shown to directly stimulate amylase release. oup.com The action of these peptides is concentration-dependent and often exhibits a biphasic dose-response curve, where higher concentrations can lead to a smaller stimulatory effect. oup.com For instance, in one study, the stimulatory effect of porcine GRP on amylase release was significant at 100 pM and maximal at 1 nM. oup.com Bombesin was found to be even more potent in this system. oup.com

The signaling pathways activated by bombesin-like peptides in pancreatic acinar cells are distinct from those used by other secretagogues like cholecystokinin (B1591339) (CCK) and cholinergic agents. oup.com While the effects of CCK and carbachol (B1668302) can be inhibited by dibutyryl cyclic guanosine (B1672433) 3',5'-monophosphate and atropine, respectively, the effects of porcine GRP are not affected by these inhibitors. oup.com This indicates that bombesin-like peptides mediate their actions through a separate class of receptors. oup.com

Further research using specific bombesin receptor antagonists has helped to elucidate the role of endogenous bombesin-like peptides. In isolated rat pancreatic acini, a potent antagonist, [D-Phe6]bombesin(6-13)-methyl-ester (BME), was shown to competitively inhibit amylase secretion stimulated by the C-terminal decapeptide of GRP (GRP-10). nih.gov In conscious rats, this antagonist dose-dependently inhibited the maximal amylase response to GRP-10, confirming its competitive nature in vivo. nih.gov However, the antagonist did not affect basal pancreatic secretion or secretion stimulated by food intake, suggesting that endogenous bombesin-like peptides may not be the primary mediators of these specific physiological responses in rats. nih.gov

Table 2: Effects of Bombesin-related Peptides on Amylase Release in Pancreatic Acinar Cells

Preparation Agonist/Antagonist Concentration Effect on Amylase Release Reference
Isolated Mouse Pancreatic Acini Porcine GRP 100 pM Significant stimulation oup.com
Isolated Mouse Pancreatic Acini Porcine GRP 1 nM Maximal stimulation oup.com
Isolated Mouse Pancreatic Acini Bombesin 30 pM Maximal stimulation oup.com
Isolated Rat Pancreatic Acini [D-Phe6]bombesin(6-13)-methyl-ester (BME) - No agonistic effects nih.gov
Isolated Rat Pancreatic Acini GRP-10 + BME - Competitive inhibition of GRP-10 stimulated secretion nih.gov
Conscious Rats GRP-10 (0.5 nmol/kg/h) + BME (400 nmol/kg/h) - 97% inhibition of maximal amylase response nih.gov

Advanced Methodological Approaches in C Terminal Peptide Bombesin Research

Peptide Synthesis Techniques for C-Terminal Peptide Bombesin (B8815690) and Analogs

The creation of C-terminal peptide bombesin and its numerous analogs relies heavily on synthetic chemistry, primarily Solid-Phase Peptide Synthesis (SPPS). diva-portal.org This method enables the precise, stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. diva-portal.org

A common strategy is Fmoc-SPPS, which utilizes the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids. nih.govmdpi.com The synthesis process begins at the C-terminus, where the first amino acid is attached to a resin, such as the acid-sensitive Rink amide resin, which yields a C-terminal amide upon cleavage—a crucial feature for the biological activity of many bombesin-like peptides. diva-portal.orgacs.org The synthesis proceeds in cycles, each consisting of three main steps:

Deprotection: Removal of the N-terminal Fmoc group from the resin-bound amino acid. diva-portal.org

Coupling: Activation of the next amino acid's carboxyl group, often using a reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and its subsequent reaction with the newly freed N-terminus of the peptide chain. researchgate.net

Capping: Acetylation of any unreacted amino groups to prevent the formation of deletion sequences. diva-portal.org

This cyclical process is repeated until the desired peptide sequence is assembled. A key advantage of SPPS is its flexibility, allowing for the incorporation of unnatural amino acids and various modifications to create peptide analogs with altered properties, such as stability or receptor affinity. diva-portal.orgpnas.org For instance, modifications can include replacing amino acids, introducing linkers, or conjugating cytotoxic agents or chelators for radiolabeling. researchgate.netpnas.orgfrontiersin.org Once synthesis is complete, the peptide is cleaved from the resin, typically using an acid like trifluoroacetic acid (TFA), and then purified, often via reversed-phase high-performance liquid chromatography (HPLC). nih.govnih.gov

In Vitro Cell-Based Assays

Receptor binding assays are fundamental for determining the affinity of C-terminal peptide bombesin analogs for their target receptors, such as the gastrin-releasing peptide receptor (GRP-R). A prevalent method is the radioligand competition assay. nih.govsnmjournals.org This technique measures the ability of a non-radioactive test compound (the bombesin analog) to compete with a known radiolabeled ligand for binding to the receptor on cell membranes or intact cells. snmjournals.orgnih.gov

In a typical assay, cells or membranes expressing the receptor (e.g., PC-3 prostate cancer cells) are incubated with a fixed concentration of a radioligand, such as 125I-[Tyr4]bombesin, and varying concentrations of the unlabeled analog. mdpi.comsnmjournals.orgnih.gov The amount of radioligand bound to the receptor decreases as the concentration of the competing analog increases. mdpi.com From this data, the 50% inhibitory concentration (IC50) is calculated, which is the concentration of the analog required to displace 50% of the specific binding of the radioligand. snmjournals.org The IC50 value is a measure of the analog's binding affinity; a lower IC50 indicates a higher affinity. snmjournals.orgsnmjournals.org This value can be further converted to an inhibition constant (Ki) for a more standardized measure of affinity. mdpi.comsnmjournals.org

CompoundCell LineRadioligandIC50 / Ki (nM)Reference
[Lys3]BBN PC-3125I-[Tyr4]BBNIC50: 3.3 ± 0.4 snmjournals.org
Aca-BBN(7–14) PC-3125I-[Tyr4]BBNIC50: 20.8 ± 0.3 snmjournals.org
19F-bombesin peptide GRPr-transfected membranes125I-Tyr4-bombesinKi: 0.13 ± 0.05 snmjournals.org
Ga-LW02060 PC-3[125I-Tyr4]BombesinKi: 5.57 ± 2.47 mdpi.com
Lu-LW02060 PC-3[125I-Tyr4]BombesinKi: 8.00 ± 2.61 mdpi.com
Ga-LW02080 PC-3[125I-Tyr4]BombesinKi: 21.7 ± 6.69 mdpi.com
Lu-LW02080 PC-3[125I-Tyr4]BombesinKi: 32.1 ± 8.14 mdpi.com

Bombesin-like peptides are known to act as growth factors in both normal and cancerous tissues. pnas.orgbeilstein-journals.org Assays that measure cell proliferation, migration, and invasion are therefore critical for evaluating the biological effects of bombesin analogs.

Cell proliferation can be quantified using methods like the MTS assay (e.g., CellTiter 96 AQueous One). beilstein-journals.org This colorimetric assay measures the number of viable cells in a culture. For example, studies have shown that bombesin agonists like Tyr4-Bn can increase the number of NCI-H345 cancer cells, while antagonists can reduce cell proliferation. beilstein-journals.org In other studies using different cell lines, however, bombesin did not modulate cell growth despite inducing signal transduction, highlighting that the mitogenic response can be cell-type specific. nih.gov

Upon binding to their G protein-coupled receptors (GPCRs), bombesin-like peptides trigger a cascade of intracellular signals. physiology.org Key among these are the "second messengers" that relay the signal from the receptor to downstream cellular machinery. Bombesin receptors are typically coupled to the Gq protein-phospholipase C pathway. physiology.org Activation of this pathway leads to the generation of two important second messengers: d-myo-inositol 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG). physiology.org

A primary function of IP3 is to mobilize calcium (Ca2+) from intracellular stores. physiology.org This rapid increase in cytosolic Ca2+ concentration is a hallmark of bombesin receptor activation and can be measured using fluorescent calcium indicators like Fura-2/AM and spectrofluorometric monitoring. nih.gov Studies have demonstrated that bombesin can induce a rapid and significant increase in intracellular calcium in prostate cancer cell lines like PC-3 and DU-145. nih.gov This calcium mobilization assay serves as a rapid functional test to characterize the agonist or antagonist nature of new bombesin analogs. mdpi.compnas.org

The signaling cascade initiated by bombesin ultimately leads to the activation of various protein kinases, which phosphorylate target proteins to regulate cellular processes. The activation of these kinases can be detected through several methods.

One approach is the immunocomplex kinase assay. nih.govpnas.org In this technique, the kinase of interest is immunoprecipitated from cell lysates after stimulation with bombesin. The activity of the captured kinase is then measured by its ability to phosphorylate a substrate in the presence of radiolabeled ATP. pnas.org This method has been used to show that bombesin rapidly activates Protein Kinase D (PKD) in Swiss 3T3 cells. nih.gov Similarly, it was used to identify a 115-kDa protein (p115) that becomes phosphorylated on tyrosine residues upon bombesin stimulation. nih.govpnas.org

Western blotting is another widely used technique to detect the phosphorylation state of specific proteins. Using antibodies that recognize only the phosphorylated form of a protein, researchers can visualize the activation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade.

Intracellular Second Messenger Measurements (e.g., IP3, Calcium Imaging)

Structural Biology Techniques

Understanding the three-dimensional structure of bombesin receptors and how they interact with the C-terminal peptide is essential for rational drug design.

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complexes

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the high-resolution visualization of large macromolecular complexes, including G protein-coupled receptors (GPCRs) like the bombesin receptors in their active states. researchgate.net

Researchers have successfully determined the Cryo-EM structures of the neuromedin B receptor (NMBR) and the gastrin-releasing peptide receptor (GRPR) bound to their respective peptide agonists (NMB30 and a C-terminal fragment of GRP) and coupled to the Gq protein. zidd.ac.cnbiorxiv.org These structures, solved at resolutions of 3.15 Å and 3.30 Å respectively, revealed a deep, extended binding pocket that accommodates the peptides. zidd.ac.cnbiorxiv.org A key finding is that the conserved C-terminal motif of the peptides directly interacts with "toggle switch" residues within the receptors, which is crucial for receptor activation. biorxiv.org

More recently, Cryo-EM structures of the bombesin receptor subtype-3 (BRS3) in complex with a Gq protein and bound to either a pan-agonist (BA1) or a specific synthetic agonist (MK-5046) have been reported. nih.govrcsb.org These structures provide critical insights into the molecular basis for BRS3's ligand selectivity and its characteristically low affinity for natural bombesin peptides. nih.govrcsb.org

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of peptide-receptor interactions. mdpi.com These methods are used to predict the three-dimensional structure of receptor-ligand complexes and to analyze the energetic contributions of individual amino acid residues to the binding affinity. nih.govdut.ac.za

MD simulations have been employed to assess the conformational profile of bombesin in an aqueous environment, revealing that the peptide can adopt helical structures at its C-terminus. nih.gov This is consistent with experimental data from NMR studies. nih.gov Steered Molecular Dynamics, a technique where a ligand is computationally "pulled" into a receptor's binding site, has been used to model the binding of bombesin to the BB1 and BB2 receptors. biorxiv.org These simulations have helped to explain the differential binding affinity of bombesin for these two receptor subtypes by calculating the binding free energy for each complex. biorxiv.org The results highlight the importance of specific C-terminal residues, such as Trp8, Leu13, and Met14, for strong binding to both receptors. biorxiv.org

In Vivo Pharmacological Studies in Animal Models

Animal models are indispensable for evaluating the physiological effects and therapeutic potential of C-terminal bombesin analogues. These studies bridge the gap between in vitro findings and potential clinical applications. Bombesin-like peptides are known to have a wide range of effects, including influencing feeding, smooth muscle contraction, and cell growth. dut.ac.zaehu.eus In vivo studies have confirmed that radiolabeled bombesin derivatives can be used to identify tumor cells. nih.gov

Evaluation of Agonist and Antagonist Potency

A significant area of in vivo research focuses on comparing the potency and efficacy of bombesin receptor agonists versus antagonists, particularly for cancer imaging and therapy. snmjournals.org While agonists activate the receptor and can trigger physiological responses, antagonists bind to the receptor without activating it, thereby blocking the action of endogenous ligands. plos.org

Comparative studies using radiolabeled bombesin agonists and antagonists have been conducted in tumor-bearing animal models. snmjournals.org One such study directly compared a potent agonist with a potent antagonist in mice with PC-3 prostate cancer xenografts, which express high levels of the gastrin-releasing peptide receptor (GRPR). aacrjournals.org The results demonstrated that despite having a lower binding affinity (higher Kd value), the radiolabeled antagonist ([¹¹¹In]-RM1) exhibited significantly higher tumor uptake compared to the radiolabeled agonist ([¹¹¹In]-AMBA). aacrjournals.org

Table 2: Comparison of a Radiolabeled Bombesin Agonist and Antagonist In vitro and in vivo characteristics of [¹¹¹In]-AMBA (agonist) and [¹¹¹In]-RM1 (antagonist) targeting the Gastrin-Releasing Peptide Receptor (GRPR).

CompoundTypeReceptor Affinity (Kd, nmol/L)Tumor Uptake (4h p.i., %IA/g)Internalization Property
[¹¹¹In]-AMBAAgonist0.6 ± 0.33.69 ± 0.75Potent (induces internalization)
[¹¹¹In]-RM1Antagonist8.5 ± 2.713.4 ± 0.8Inactive (blocks agonist-induced internalization)

Data sourced from studies on PC-3 and HEK-GRPR cells and PC-3 tumor-bearing mice. aacrjournals.org

These findings support a paradigm shift in the field, suggesting that antagonists may be superior targeting agents for bombesin receptors. snmjournals.org They often show higher and more sustained tumor accumulation and better tumor-to-normal tissue ratios, which is advantageous for both diagnostic imaging and targeted radiotherapy. plos.orgaacrjournals.org The lower internalization rate of antagonists compared to agonists is a notable difference, challenging the traditional view that high internalization is necessary for effective tumor targeting. snmjournals.orgplos.org

Assessment of Biological Half-Life and Metabolic Stability in Vivo

The efficacy of C-terminal peptide bombesin analogs in diagnostic and therapeutic applications is critically dependent on their in vivo behavior, particularly their biological half-life and metabolic stability. An adequate biological half-life is essential to ensure that the peptide can circulate for a sufficient duration to reach and accumulate at the target site, such as a tumor expressing the gastrin-releasing peptide receptor (GRPR). However, unmodified linear peptides are often characterized by a short biological half-life due to rapid clearance and susceptibility to enzymatic degradation in plasma. thno.org

A primary challenge to the in vivo stability of bombesin-like peptides is their rapid metabolism by endogenous peptidases. thno.org Neutral endopeptidase 24.11 (NEP, or neprilysin), an enzyme abundant in the human body, is a key contributor to this degradation, as it cleaves peptides on the amino side of hydrophobic amino acid residues. mdpi.comsnmjournals.orgnih.gov This enzymatic action can inactivate the bombesin analogs before they can effectively bind to their target receptors. nih.gov For instance, studies on the bombesin derivative RM2 revealed its limited metabolic stability, with significant cleavage sites identified at the C-terminus and the Gln⁷-Trp⁸ bond. snmjournals.org In human subjects, only 19% of administered ⁶⁸Ga-RM2 was found intact in the blood 65 minutes after injection, highlighting the impact of in vivo metabolism. snmjournals.org Similarly, the radiopharmaceutical ⁹⁹mTc-HYNIC(tricine/TPPTS)-Aca-Bombesin(7–14) (⁹⁹mTc-HABBN) was found to be hampered by unexpectedly low metabolic stability in vivo. frontiersin.org

To address these limitations, various advanced methodological approaches have been developed to enhance the metabolic stability and prolong the biological half-life of C-terminal bombesin peptides. These strategies involve structural modifications to the peptide itself or altering its pharmacokinetic properties through conjugation.

Research Findings on Stability Enhancement

Research has focused on several key strategies to improve the in vivo characteristics of bombesin peptides:

Peptide Truncation: The use of truncated C-terminal fragments, such as bombesin(7-14) or bombesin(8-14), has been shown to increase in vivo stability and biological half-life. frontiersin.orgnih.gov Removing the N-terminal amino acids eliminates potential cleavage sites while retaining the essential sequence for high-affinity GRPR binding. thno.orgnih.gov

Amino Acid Substitution: Replacing natural amino acids with unnatural counterparts or modified residues at potential cleavage sites is a common and effective strategy.

C-Terminal Modifications: The C-terminal methionine is often substituted with more stable analogs like norleucine (Nle) or homoserine methyl ether (Hms) to prevent oxidation and degradation. frontiersin.orgacs.org

Internal Sequence Modifications: Systematic substitution of amino acids within the binding sequence (Gln⁷, Trp⁸, Ala⁹, Val¹⁰, Gly¹¹, and His¹²) with unnatural amino acids has yielded radiopharmaceuticals with significantly improved in vivo stability. mdpi.com For example, substitutions such as Tle¹⁰, NMe-His¹², and NMe-Gly¹¹ have been shown to enhance stability and tumor uptake. mdpi.com A notable example is the substitution of l-Tryptophan at position 8 with α-Methyl-l-tryptophan, which resulted in a new analog, AMTG, with markedly improved in vivo stability compared to its parent compound, RM2. snmjournals.org

Backbone Modification: Altering the peptide backbone can render it resistant to peptidase activity. This includes creating reduced peptide bonds (CH₂-N) or replacing specific amide bonds with stable mimics, such as 1,4-disubstituted 1,2,3-triazoles. mdpi.comfrontiersin.org These "peptidotriazoles" have demonstrated improved in vitro stability and increased tumor uptake in vivo. acs.org

Conjugation to Half-Life Extenders: A different approach involves conjugating the peptide to a molecule that prolongs its circulation time. For instance, attaching an albumin-binding domain (ABD) to the bombesin analog RM26 allows the conjugate to bind to serum albumin in vivo. diva-portal.org This association prevents rapid renal clearance and significantly extends the conjugate's biological half-life. diva-portal.org

Enzyme Inhibition: An alternative strategy involves the co-injection of a peptidase inhibitor along with the radiolabeled peptide. The co-administration of a NEP inhibitor has been shown to successfully stabilize bombesin analogs in vivo, leading to enhanced tumor uptake. nih.gov

The assessment of in vivo stability is typically performed by collecting blood samples from animal models at various time points after injection of the radiolabeled peptide. Plasma is separated, and radio-HPLC is used to quantify the percentage of the intact peptide versus its metabolic degradation products. nih.govmdpi.com

The following tables summarize key research findings on the in vivo stability of various modified C-terminal bombesin peptides.

CompoundTime Post-Injection (p.i.)% Intact Peptide in PlasmaSpeciesReference
[⁶⁸Ga]Ga-LW0206015 min>99%Mouse mdpi.com
[⁶⁸Ga]Ga-LW0208015 min87.4 ± 5.34%Mouse mdpi.com
⁶⁸Ga-NOTA-BBN260 min38 ± 8%Mouse mdpi.com
E5B9-NOTA-BBN2 TM60 min>95%Mouse mdpi.com
E5B9-NOTA-(BBN2)₂ TM60 min>95%Mouse mdpi.com
⁶⁸Ga-RM265 min19%Human snmjournals.org
Table 2: In Vivo Stability of ¹⁷⁷Lu-RM2 vs. ¹⁷⁷Lu-AMTG in Murine Plasma (30 min p.i.)
Compound% Intact Peptide in Murine PlasmaReference
¹⁷⁷Lu-RM260.6 ± 2.6% snmjournals.org
¹⁷⁷Lu-AMTG84.7 ± 1.2% snmjournals.org

Emerging Research Directions and Future Perspectives

Elucidating the Role of BRS-3 in Physiological and Pathological Processes

The bombesin (B8815690) receptor subtype-3 (BRS-3) stands out as an orphan receptor, meaning its natural ligand remains elusive. researchgate.netresearchgate.net Despite this, its significance is increasingly recognized, largely through studies on BRS-3 knockout mice and the use of synthetic agonists and antagonists. nih.govmdpi.com

BRS-3 is implicated in a variety of physiological functions, including:

Energy Homeostasis and Metabolism: BRS-3 plays a crucial role in regulating energy balance, body weight, and glucose homeostasis. researchgate.netnih.govresearchgate.net Knockout mice for the BRS-3 receptor exhibit obesity, hypertension, and impaired glucose metabolism. nih.gov Conversely, activation of BRS-3 with agonists has been shown to reduce food intake, increase metabolic rate, and promote weight loss. nih.gov

Thermoregulation: The receptor is involved in the control of body temperature. nih.govresearchgate.net

Cardiovascular Function: BRS-3 influences heart rate and blood pressure. nih.gov

Insulin (B600854) Secretion: Studies suggest a role for BRS-3 in glucose-stimulated insulin secretion. nih.govresearchgate.net

Pathologically, BRS-3 is being investigated for its role in:

Obesity and Diabetes: Given its metabolic functions, BRS-3 is a potential therapeutic target for obesity and type 2 diabetes. researchgate.net

Cancer: BRS-3 is expressed in various tumors, and its activation can influence tumor growth. researchgate.netresearchgate.net For instance, in some non-small cell lung cancers, BRS-3 activation has been shown to promote tumor growth through HER2 tyrosine phosphorylation in a reactive oxygen species-dependent manner. mdpi.com

The lack of a known endogenous ligand has been a significant hurdle in fully understanding BRS-3's functions. nih.gov However, the development of selective synthetic ligands is providing valuable tools to probe its physiological and pathological roles. phoenixpeptide.com

Advanced Design of Receptor Subtype-Selective Ligands

A major thrust in bombesin research is the development of ligands that can selectively target specific receptor subtypes (BB1, BB2, and BRS-3). researchgate.netnih.gov This selectivity is crucial for developing targeted therapies with fewer off-target effects.

Strategies for designing selective ligands include:

Conformationally Restricted Amino Acid Substitutions: Introducing amino acids with restricted movement into the peptide sequence can create unique conformations that favor binding to one receptor subtype over others. guidetopharmacology.org For example, substituting the 11th position of a bombesin analog with (R)- or (S)-amino-3-phenylpropionic acid resulted in ligands with high selectivity for BRS-3. phoenixpeptide.comguidetopharmacology.org

N-Methyl Scanning and Truncations: Systematically modifying the peptide backbone through N-methylation or shortening the peptide chain are other approaches to enhance selectivity. nih.gov While N-methyl substitutions have had limited success in generating highly selective analogs, certain truncations have shown promise. nih.gov

Pharmacophore-Based Design: By understanding the key chemical features (pharmacophore) required for binding to each receptor subtype, researchers can design novel molecules with improved selectivity. Modifications at the C-terminus have been particularly important in developing selective antagonists. nih.gov

The ultimate goal is to create a toolbox of highly selective agonists and antagonists for each bombesin receptor subtype, which will be invaluable for both basic research and clinical applications. nih.gov

Investigating Diverse Biological Activities in Understudied Animal Models

While much of the research on bombesin-like peptides has been conducted in traditional laboratory animals like rats and mice, there is a growing interest in exploring their effects in a wider range of species. researchgate.net This can provide insights into the evolutionary conservation of bombesin signaling and may reveal novel biological functions.

For example, studies in different animal models have revealed diverse effects on smooth muscle contraction and blood pressure. nih.gov In chicks, bombesin analogs have been shown to have anorexigenic (appetite-suppressing) activity. nih.gov The discovery and characterization of a bombesin-type signaling system in the starfish, a non-chordate invertebrate, highlights the ancient evolutionary origins of this peptide family and opens up new avenues for research into their fundamental biological roles. pnas.org

By studying a broader array of animal models, researchers can gain a more comprehensive understanding of the physiological and pharmacological effects of C-terminal bombesin peptides, which could lead to the identification of new therapeutic applications.

Application of Structural Biology in Rational Drug Design for Preclinical Research

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), are revolutionizing our understanding of bombesin receptors at the molecular level. biorxiv.orgzidd.ac.cn High-resolution structures of these receptors, both in their inactive and active states, provide a detailed blueprint for how they bind to ligands and initiate signaling. pnas.orgnih.gov

These structural insights are invaluable for rational drug design, allowing scientists to:

Visualize Ligand Binding Pockets: The structures reveal the precise shape and chemical environment of the pockets where ligands bind, enabling the design of molecules that fit snugly and have high affinity. biorxiv.orgzidd.ac.cn

Understand Ligand Selectivity: By comparing the structures of different receptor subtypes, researchers can identify the key amino acid residues that determine whether a ligand binds to one receptor over another. biorxiv.orgnih.gov This knowledge is crucial for designing subtype-selective drugs.

Elucidate Activation Mechanisms: The structures of the receptors in their active, G protein-coupled states reveal the conformational changes that occur upon agonist binding, providing a deeper understanding of how the signal is transmitted across the cell membrane. pnas.orgnih.gov

This structure-based approach is accelerating the development of novel and more effective bombesin receptor modulators for preclinical research and, ultimately, for the treatment of diseases like cancer and pruritus (itching). biorxiv.orgpnas.org

Development of Advanced Preclinical Research Tools and Probes

The development of sophisticated research tools is essential for advancing our understanding of C-terminal bombesin peptides and their receptors. A major focus in this area is the creation of radiolabeled bombesin analogs for in vivo imaging and targeted radionuclide therapy. nih.govnih.gov

These tools include:

Radiolabeled Peptides for PET and SPECT Imaging: By attaching a radioactive isotope (e.g., 68Ga, 64Cu, 99mTc, 111In) to a bombesin analog, researchers can visualize the location and density of bombesin receptors in the body using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govsnmjournals.org This is particularly useful for detecting and staging tumors that overexpress these receptors. researchgate.net

Theranostic Agents: The concept of "theranostics" involves using the same or similar molecules for both diagnosis and therapy. A bombesin analog can be labeled with a diagnostic radioisotope for imaging, and then with a therapeutic radioisotope (e.g., 177Lu) to deliver a cytotoxic radiation dose directly to the tumor cells. nih.gov

Improved Chelators and Linkers: Significant research is focused on developing better chelators to hold the radioisotope and linkers to attach it to the peptide. snmjournals.org The choice of chelator and linker can significantly impact the stability, pharmacokinetics, and tumor-targeting properties of the radiolabeled peptide. plos.org

Freeze-Dried Kits: To facilitate the clinical translation of these radiopharmaceuticals, researchers are developing freeze-dried kits that simplify the radiolabeling process, making it more efficient and reducing radiation exposure for healthcare professionals. nih.gov

These advanced preclinical tools are not only enhancing our ability to study bombesin receptor biology but are also paving the way for new and more effective approaches to cancer diagnosis and treatment. eco-vector.com

Q & A

Q. What are the critical structural motifs in the C-terminal region of bombesin required for receptor binding, and how can these be experimentally validated?

The C-terminal region of bombesin (residues 7–14) contains a conserved Trp-Ala-Val-Gly-His-Leu-Met-NH₂ motif critical for binding to gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR) . To validate these motifs:

  • Methodology : Use alanine-scanning mutagenesis to systematically replace residues and measure binding affinity via radioligand displacement assays (e.g., ¹²⁵I-Tyr⁴-bombesin) .
  • Data Interpretation : Compare IC₅₀ values of mutants to wild-type peptides; residues with >10-fold reduced affinity are essential for binding .

Q. How do C-terminal modifications (e.g., amidation, acetylation) influence bombesin’s stability and receptor selectivity?

C-terminal amidation is crucial for bombesin’s receptor activation, as it mimics the natural peptide’s terminal carboxyl group. Modifications like acetylation reduce proteolytic degradation but may alter receptor specificity .

  • Experimental Design : Synthesize analogs with varied C-terminal groups (e.g., -COOH, -CONH₂, -CH₃) and assess:
    • Stability: Incubate in human serum, quantify degradation via HPLC .
    • Receptor affinity: Use competitive binding assays with GRPR- and NMBR-expressing cells .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictory data on bombesin’s binding conformations to BB1 vs. BB2 receptors?

Evidence from MD simulations (200 ns relaxation + 2 μs production runs) shows that non-conserved residues in extracellular loop 3 (ECL3) of BB1 (Pro) and BB2 (Thr) dictate differential interactions with Arg⁶.⁵⁸ and Gln7 of bombesin, explaining affinity differences .

  • Methodology :
    • Perform Steered MD to simulate peptide-receptor docking under force (100–200 pN).
    • Calculate binding free energy via MMPBSA/GBSA, focusing on per-residue contributions .
  • Contradiction Resolution : Compare computational ΔG values to pharmacological data (e.g., Ki from radioligand assays) to validate models .

Q. What strategies improve the tumor-targeting efficiency of bombesin-based drug conjugates without compromising receptor binding?

  • Linker Optimization : Use cleavable linkers (e.g., Val-Cit-PABC) between bombesin and cytotoxic payloads to ensure intracellular release .
  • Multivalency : Design dimeric bombesin analogs (e.g., Bn(6–14)₂) to enhance avidity for GRPR-overexpressing cancers .
  • Validation :
    • In vitro: Measure internalization efficiency in PC-3 cells using fluorescein-labeled conjugates .
    • In vivo: Use SPECT/CT imaging with ⁶⁸Ga-labeled analogs to quantify tumor uptake .

Q. How do evolutionary variations in bombesin-like peptides (e.g., GRP, NMB) affect their functional divergence in mammalian systems?

Bombesin and its mammalian homologs (GRP, NMB) share a C-terminal -Met-NH₂ motif but differ at positions 2 (Gln in bombesin vs. Gly in GRP) and 6 (Asn in bombesin vs. Thr in NMB), altering receptor selectivity .

  • Experimental Approach :
    • Synthesize chimeric peptides (e.g., bombesin/GRP hybrids) and test activation of GRPR vs. NMBR using cAMP or Ca²⁺ signaling assays .
    • Cross-reference with cryo-EM structures of receptor-peptide complexes to identify critical contact residues .

Q. What computational and experimental methods are synergistic in predicting bombesin’s receptor-bound conformations?

  • Hybrid Workflow :
    • Homology Modeling: Build receptor structures using templates like endothelin B receptor (e.g., PDB: 5GLH) .
    • Docking: Use Rosetta or HADDOCK to generate initial peptide-receptor poses.
    • Experimental Validation: Validate top poses via site-directed mutagenesis of predicted contact residues (e.g., Arg⁶.⁵⁸ in BB1) and measure binding kinetics .

Q. How can conflicting data on bombesin’s thermoregulatory effects be reconciled across species (e.g., rabbits vs. dogs)?

Bombesin (6-14)-peptide shows species-specific activity:

  • In rabbits, 1 µg/kg intracerebroventricularly induces hypothermia (-2°C for 1 hr) .
  • In dogs, the same dose intravenously stimulates pancreatic secretion but lacks thermoregulatory effects .
  • Resolution : Conduct cross-species receptor affinity profiling (e.g., GRPR vs. NMBR expression in hypothalamic vs. pancreatic tissues) .

Q. What are the limitations of current radiolabeled bombesin analogs for imaging GRPR-positive tumors, and how can they be addressed?

  • Limitations :
    • Rapid renal clearance (e.g., ⁶⁸Ga-DOTA-Bn(6–14) t₁/₂ = 30 min) .
    • Off-target binding to NMBR in normal tissues .
  • Solutions :
    • Modify pharmacokinetics via PEGylation or albumin-binding moieties .
    • Develop subtype-selective analogs using NMBR-specific residues (e.g., Thr⁶ substitution) .

Q. How do non-conserved residues in bombesin receptors influence ligand selectivity despite high sequence homology?

BB1 and BB2 share ~50% sequence identity but exhibit distinct bombesin affinities. Key differences:

  • ECL3 : BB1 has Pro²⁹⁵, forming a hydrophobic pocket; BB2 has Thr²⁹⁵, enabling hydrogen bonding with Gln7 of bombesin .
  • Methodology :
    • Generate chimeric receptors (e.g., BB1 with BB2’s ECL3) and measure ligand binding via surface plasmon resonance (SPR) .

Q. What are the best practices for ensuring reproducibility in bombesin peptide synthesis and characterization?

  • Synthesis : Use Fmoc solid-phase synthesis with >95% purity verified via HPLC .
  • Characterization :
    • Confirm mass accuracy via MALDI-TOF .
    • Validate receptor binding using standardized cell lines (e.g., HT-29 for GRPR, MDA-MB-231 for NMBR) .
  • Reporting : Follow Beilstein Journal guidelines, including full experimental protocols in Supplementary Information .

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